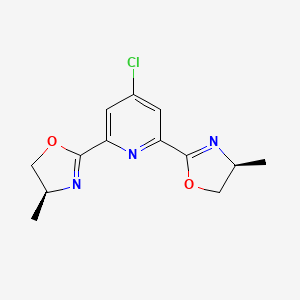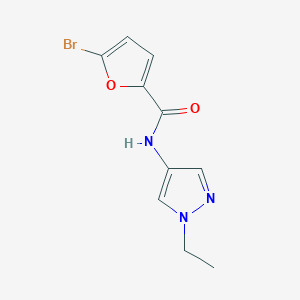
2-((2-(1h-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of interest due to its potential biological and pharmacological activities, which make it a candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The resulting intermediate is reacted with isobutylamine to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazole: The parent compound with a simpler structure.
2-(1H-Pyrazol-1-yl)ethanol: A derivative with a hydroxyl group.
N-Isobutylacetamide: A simpler amide without the pyrazole ring.
Uniqueness
2-((2-(1H-Pyrazol-1-yl)ethyl)amino)-N-isobutylacetamide is unique due to its combination of the pyrazole ring and the isobutylacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-2-(2-pyrazol-1-ylethylamino)acetamide |
InChI |
InChI=1S/C11H20N4O/c1-10(2)8-13-11(16)9-12-5-7-15-6-3-4-14-15/h3-4,6,10,12H,5,7-9H2,1-2H3,(H,13,16) |
Clé InChI |
LHKIJVVWUKOSRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CNCCN1C=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



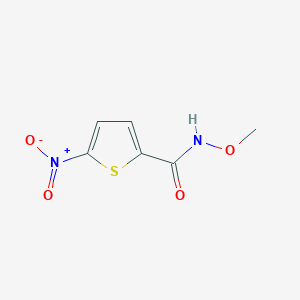
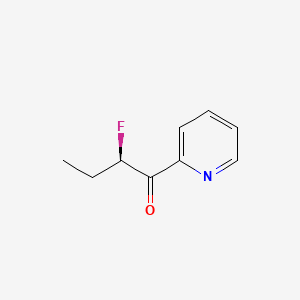
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
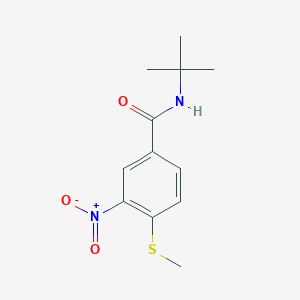
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
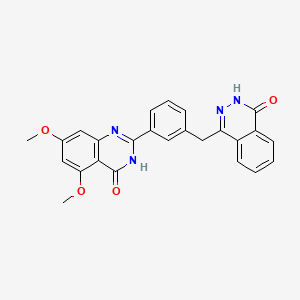

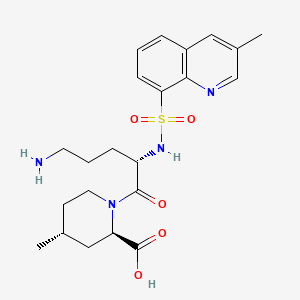

![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)
